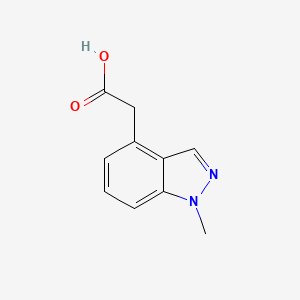

1-Methyl-1H-indazole-4-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(1-methylindazol-4-yl)acetic acid |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-4-2-3-7(5-10(13)14)8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) |

InChI Key |

NZMYKNXGYBUTQW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1h Indazole 4 Acetic Acid

Retrosynthetic Analysis of 1-Methyl-1H-indazole-4-acetic acid

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable chemical reactions in the forward, or synthetic, direction. rnlkwc.ac.in

Disconnection Strategies for the Indazole Core

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, is the central feature of the target molecule. researchgate.net Key disconnection strategies for this bicyclic system often involve breaking the N-N and C-N bonds of the pyrazole portion. This deconstruction typically leads to precursors such as substituted 2-aminobenzonitriles or 2-halobenzonitriles, which can be reacted with hydrazine (B178648) derivatives. organic-chemistry.org Another common approach is the intramolecular cyclization of precursors like N-nitroso-o-toluidines. orgsyn.org The synthesis can also begin from substituted anilines that undergo diazotization followed by cyclization. nih.gov A versatile method involves the [3+2] annulation between an aryne and a hydrazone to construct the indazole skeleton. organic-chemistry.org

Approaches for Introducing the Acetic Acid Side Chain

The acetic acid group at the C4 position can be introduced through several retrosynthetic pathways. A primary disconnection breaks the bond between the indazole ring and the acetic acid side chain. This suggests a precursor like a 4-halo-1-methyl-1H-indazole, which can undergo a cross-coupling reaction with a suitable two-carbon component. google.com Alternatively, the side chain can be constructed from a pre-existing functional group at the C4 position. For instance, a 4-methyl group can be converted to the acetic acid moiety through a sequence of halogenation, cyanation, and subsequent hydrolysis. Another strategy involves the reaction of a 4-haloindazole with an acetate (B1210297) equivalent in a palladium-catalyzed coupling reaction.

A notable synthetic route starts from 3-amino-3-(2-nitrophenyl)propionic acid. diva-portal.org In the presence of sodium hydroxide (B78521) and an alcohol solvent under microwave irradiation, this precursor cyclizes to form an indazole with a 2-alkoxyacetic acid side chain. diva-portal.org Interestingly, using ethanolamine (B43304) as the solvent leads directly to the formation of indazole-2-acetic acid. diva-portal.org

Regioselective Methylation of the Indazole Nitrogen

Indazole possesses two nitrogen atoms (N1 and N2), and controlling the site of methylation is a critical challenge in the synthesis of this compound. researchgate.netjmchemsci.com The disconnection of the methyl group from the N1 position points to a precursor such as 1H-indazole-4-acetic acid or its ester. The alkylation of indazoles often results in a mixture of N1 and N2 isomers, with the N1-alkylated products being the thermodynamically controlled products and N2 being favored under kinetic control. researchgate.net

The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. researchgate.netnih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation, particularly for indazoles with electron-withdrawing substituents at the C3 position. nih.govresearchgate.netnih.govbeilstein-journals.org This selectivity is attributed to the chelation of the sodium cation between the N2 nitrogen and the C3 substituent. nih.govbeilstein-journals.org In contrast, different conditions can favor the N2 isomer. researchgate.net

Classical Synthetic Routes to this compound

Classical approaches to synthesizing this molecule often employ multistep sequences that can be designed in a convergent manner, where different parts of the molecule are synthesized separately before being combined. nih.gov

Multistep Convergent Synthesis

The functionalization of the indazole ring is key. For example, the C3 position of 6-nitroindazole (B21905) can be iodinated using iodine and a base like potassium carbonate. google.com This 3-iodo intermediate can then undergo palladium-catalyzed reactions like the Heck or Suzuki coupling to introduce further complexity. google.commdpi.com

A general route to substituted indazoles involves the cyclocondensation of 3-aminoindazole derivatives with appropriate reagents. researchgate.net Another method starts with 2,3-difluorobenzoic acid, which undergoes a sequence of bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation to yield a functionalized indazole. researchgate.net

The following table summarizes a common reaction for the N-methylation step, highlighting the influence of reagents on the final product.

| Starting Material | Methylating Agent | Base | Solvent | Product | Yield | Reference |

| Indazole-3-carboxylic acid | Dimethyl sulfate (B86663) | Calcium oxide | Methanol (B129727) | 1-Methylindazole-3-carboxylic acid | - | google.com |

| 3-Iodo-1H-indazole | Methyl iodide | NaH | DMF | 1-Methyl-3-iodo-1H-indazole | - | mdpi.com |

This table presents examples of methylation reactions on indazole derivatives, which is a key step in the synthesis of the title compound.

Indazole Ring Closure Methodologies

The formation of the indazole ring is a critical step in the synthesis of this compound. Various classical and modern cyclization strategies can be employed, starting from appropriately substituted benzene derivatives.

A well-established method for constructing the indazole core is through the cyclization of ortho-substituted anilines. For instance, the nitrosation of N-acetylated o-toluidine (B26562) derivatives can lead to the formation of an indazole ring system. orgsyn.org This classical approach involves the in-situ generation of a diazonium salt from an ortho-amino group, which then cyclizes.

Another prominent strategy involves the reaction of ortho-halobenzonitriles with hydrazines. This method provides a regioselective route to 3-aminoindazoles, which can be further functionalized. For example, a 2-halobenzonitrile can react with methylhydrazine to selectively form the N1-methylated indazole ring, which can then undergo further transformations. researchgate.net

More recent approaches focus on N-N bond-forming reactions. One such method involves the base-mediated condensation and cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.org This reaction proceeds via a cascade mechanism and allows for the synthesis of various indazole acetic acid derivatives. While this method often yields 2-substituted acetic acid derivatives, modifications in the starting materials and reaction conditions can potentially be adapted for the synthesis of 4-substituted analogs. diva-portal.org The reaction typically utilizes a base like sodium hydroxide in an alcoholic solvent and can be promoted by microwave irradiation. diva-portal.org

| Starting Material Type | Reagents | Key Transformation | Reference |

| N-acetylated o-toluidine | Nitrous acid | Diazotization and cyclization | orgsyn.org |

| 2-Halobenzonitrile | Methylhydrazine | Nucleophilic substitution and cyclization | researchgate.net |

| 3-Amino-3-(2-nitroaryl)propanoic acid | NaOH, Alcohol | N-N bond formation and cyclization | diva-portal.org |

Side Chain Elongation and Functional Group Interconversion

Once the 1-methyl-1H-indazole core is established, or a suitable precursor is in hand, the acetic acid side chain at the C4 position can be introduced or elaborated through various standard organic transformations.

A common strategy involves the conversion of a pre-existing functional group at the C4 position. For instance, if a 1-methyl-1H-indazole-4-carbonitrile is synthesized, it can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. The subsequent hydrolysis of the carboxylic acid would provide this compound. A related synthesis of 2-(3-Chloro-7-methyl-1H-indazol-1-yl)acetonitrile highlights the viability of using acetonitrile (B52724) derivatives as precursors. scholaris.ca

Alternatively, if 1-methyl-1H-indazole-4-carbaldehyde is available, the acetic acid side chain can be constructed through a two-carbon homologation. The Wittig reaction, for example, can be employed to introduce a two-carbon unit, which can then be converted to the carboxylic acid.

Another powerful method for one-carbon homologation is the Arndt-Eistert synthesis. This reaction sequence would involve the conversion of a precursor, 1-methyl-1H-indazole-4-carboxylic acid, into its acid chloride, followed by reaction with diazomethane (B1218177) and a subsequent Wolff rearrangement to yield the homologous methyl ester. Saponification of the ester would then afford the final product.

Esterification of the final acid or hydrolysis of a corresponding ester are also key functional group interconversions. For example, the esterification of a related indazole-3-acetic acid has been reported using methanol and a catalytic amount of sulfuric acid. prepchem.com

| Precursor Functional Group | Reaction | Key Reagents | Product Functional Group |

| Nitrile | Hydrolysis | H+ or OH- | Carboxylic Acid |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene (for further modification) |

| Carboxylic Acid | Arndt-Eistert Synthesis | SOCl2, CH2N2, Ag2O | Homologous Carboxylic Acid |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

Linear Synthetic Approaches

Linear synthetic strategies for this compound involve the sequential construction of the molecule, either by building upon a pre-formed indazole nucleus or by assembling the substituted benzene ring prior to indazole formation.

A common linear approach begins with an available indazole derivative. For example, starting with a 4-functionalized indazole, the synthesis would proceed with N-methylation, followed by the introduction and/or elaboration of the acetic acid side chain at C4. The methylation of the indazole nitrogen can be achieved using various methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. mdpi.com The choice of base and reaction conditions is crucial for controlling the regioselectivity of methylation (N1 vs. N2).

An alternative linear strategy involves the synthesis of a polysubstituted benzene ring containing all the necessary functionalities in a latent or protected form. For example, one could start with a substituted toluene (B28343) derivative and introduce a nitro group and a precursor to the acetic acid side chain at the appropriate positions. The final step would then be the formation of the indazole ring, for instance, through reductive cyclization of the nitro group with a suitable nitrogen source. This approach allows for a high degree of control over the substitution pattern of the final molecule.

Modern and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are increasingly being applied to the synthesis of heterocyclic compounds like indazoles.

Transition metal catalysis has revolutionized the synthesis of indazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to introduce functional groups at various positions of the indazole ring, which can then be converted into the acetic acid side chain. For instance, a palladium catalyst has been used for the synthesis of 1-methyl-3-aryl indazoles, demonstrating a method for C-C bond formation on the indazole core. mdpi.com

Silver-mediated intramolecular C-H amination has also emerged as a powerful tool for the construction of the 1H-indazole ring. nih.gov This method avoids the need for pre-functionalized starting materials, thereby increasing atom economy.

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable technique for accelerating the synthesis of indazoles. ajrconline.org The use of microwave irradiation can significantly reduce reaction times and improve yields, contributing to a greener synthetic process. The development of one-pot, multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Catalytic Synthesis Methodologies

Transition Metal-Catalyzed Coupling Reactions

The synthesis of indazole derivatives is significantly influenced by transition-metal catalysis, which enables key bond formations that are otherwise challenging. nitk.ac.inmdpi.com Catalysts based on palladium, copper, and rhodium are central to many strategies for constructing the indazole core. researchgate.netnih.gov

Common strategies that can be applied to the synthesis of the this compound framework include:

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which can form carbon-carbon bonds to introduce the acetic acid moiety (or its precursor) onto a pre-formed indazole ring or an aryl precursor. mdpi.comnih.gov For instance, a Suzuki coupling reaction can be employed to couple a boronic acid ester at the C-5 position of an indazole, demonstrating the utility of this method for C-C bond formation on the indazole scaffold. nih.gov

Copper-Catalyzed Reactions : Copper-catalyzed reactions, particularly the Ullmann-type coupling, are pivotal for forming the N-N bond in the indazole ring. researchgate.net A common approach involves the intramolecular cyclization of an N-arylhydrazine derivative. researchgate.net This method is effective for creating the indazole heterocycle from appropriately substituted aryl precursors. A developed route for a fluorinated indazole involved condensation with methyl hydrazine to form a hydrazone, followed by a copper-catalyzed intramolecular Ullmann cyclization to form the 1-methyl-indazole ring system. researchgate.net

Rhodium-Catalyzed Reactions : Rhodium catalysts have been utilized for C-H activation and annulation reactions to construct the indazole ring from simpler aryl precursors like benzimidates and nitrosobenzenes. nih.gov

These transition metal-catalyzed methods offer a powerful toolkit for chemists to design flexible and efficient synthetic routes to complex indazole derivatives.

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, represents a greener and often milder alternative to metal-based catalysis. While the literature on specific organocatalytic routes to this compound is not extensive, the principles of organocatalysis are applicable. For example, organocatalysts like proline and its derivatives are known to catalyze aldol (B89426) and Mannich reactions, which could be used to construct the side chain on the benzene ring prior to indazole formation. nih.gov Research into the functionalization of other heterocyclic systems using organocatalysts is an active field, and these methods could potentially be adapted for indazole synthesis. ahajra.com

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. nih.gov The synthesis of heterocyclic compounds, including indazoles, often involves hazardous intermediates or highly exothermic reactions, making flow chemistry an attractive option. uc.pt

For instance, the synthesis of 2H-indazoles has been successfully demonstrated on a 200-gram scale using a multi-step continuous-flow process that safely handles hazardous diazonium salt and azide (B81097) intermediates. nih.gov Similarly, a metal-free, continuous two-step synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed, which avoids the isolation of a highly energetic intermediate and proceeds with high selectivity and yield. rsc.orgamazonaws.com This approach highlights how flow chemistry can be used to safely manage reactive intermediates and improve process efficiency. chemrxiv.org While a specific flow synthesis for this compound has not been detailed, these examples show the potential for developing a safe, efficient, and scalable continuous process for its production.

Solvent-Free and Environmentally Benign Synthetic Protocols

Developing environmentally benign synthetic methods is a key goal in modern chemistry. This often involves reducing or eliminating the use of hazardous organic solvents. researcher.life

Strategies relevant to the synthesis of this compound include:

Solvent-Free Reactions : Performing reactions without a solvent, often with the aid of microwave irradiation or grinding, can significantly reduce waste and simplify product purification. researchgate.net

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, an efficient biocatalytic synthesis of the related compound imidazole-4-acetic acid from L-histidine has been developed using a whole-cell biocatalyst. nih.gov

Use of Greener Solvents : When solvents are necessary, the use of water or other environmentally benign solvents is preferred. The synthesis of some indazole acetic acid derivatives has been achieved in alcohols, which can act as both the solvent and a reagent in the reaction. diva-portal.orgresearchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often dramatically reducing reaction times and improving yields compared to conventional heating methods. diva-portal.org This technique has been successfully applied to the synthesis of various indazole acetic acid derivatives.

A key approach involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.orgresearchgate.netwhiterose.ac.uk In this method, microwave irradiation is used to heat the reaction mixture, leading to the formation of the indazole acetic acid scaffold. The choice of alcohol as the solvent can also lead to different products, demonstrating the versatility of this method. diva-portal.orgresearchgate.net

The table below summarizes the results from a study on the microwave-assisted synthesis of various indazole acetic acid derivatives, which could be adapted for the synthesis of the 4-acetic acid isomer.

| Entry | Starting Material | Alcohol Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |

| 1 | 3-Amino-3-(2-nitrophenyl)propanoic acid | Methanol | 150 | 30 | 2-(1H-Indazol-1-yl)methoxyacetic acid | 81 |

| 2 | 3-Amino-3-(2-nitrophenyl)propanoic acid | Ethanol | 150 | 30 | 2-Ethoxy-2-(1H-indazol-1-yl)acetic acid | 90 |

| 3 | 3-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid | Ethanol | 150 | 30 | 2-Ethoxy-2-(5-fluoro-1H-indazol-1-yl)acetic acid | 70 |

| 4 | 3-Amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | 150 | 30 | 2-(1H-Indazol-1-yl)acetic acid | 83 |

Data sourced from research on the synthesis of substituted indazole acetic acids. diva-portal.orgresearchgate.net

Optimization of Synthetic Pathways

The optimization of a synthetic route is crucial for its practical application, aiming to maximize yield and purity while ensuring safety, cost-effectiveness, and sustainability.

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions involves systematically varying parameters such as temperature, reaction time, catalyst loading, solvent, and reagent concentration. For the synthesis of indazoles, this process is critical. For example, in the development of a copper-catalyzed Ullmann cyclization to produce a fluorinated indazole, high-throughput screening and statistical modeling were employed to navigate challenges like poor reactivity and thermal hazards. researchgate.net This systematic approach allowed for the identification of safe and optimal conditions that produced the desired product in high yield and purity at the laboratory scale.

In another example, the synthesis of a triazole acetic acid derivative was optimized by comparing batch and continuous flow processes. chemrxiv.org The initial batch synthesis suffered from low selectivity and the need for chromatographic purification. A revised strategy involving a "built-in" approach via cyclization in a flow reactor led to higher yields and avoided problematic purification steps, demonstrating how a change in synthetic strategy and technology can lead to significant optimization. rsc.orgchemrxiv.org These examples underscore the importance of a methodical approach to reaction optimization to achieve efficient and reliable syntheses.

The synthesis of this compound can be approached through a sequence of reactions involving the formation of the indazole ring system, followed by the introduction of the acetic acid moiety and subsequent N-methylation. A plausible synthetic route is outlined below, based on established chemical transformations for indazole derivatives. researchgate.netdiva-portal.org

A potential starting point for the synthesis is the construction of the indazole-4-acetic acid scaffold. One reported method for synthesizing indazole acetic acid derivatives involves the cyclization of substituted 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netdiva-portal.org This approach, however, typically yields 2-indazole acetic acids. For the synthesis of the 4-substituted isomer, an alternative strategy would be required, potentially starting from a pre-functionalized benzene derivative.

A more direct, albeit challenging, route could involve the direct functionalization of the indazole ring at the 4-position. However, controlling the regioselectivity of such reactions can be difficult.

A more viable and controllable laboratory-scale synthesis would likely commence with a commercially available substituted toluene derivative, which can be elaborated to the desired indazole-4-acetic acid intermediate. Subsequent N-methylation would then yield the final product. The regioselectivity of the N-methylation step is a critical consideration, as alkylation can occur at either the N1 or N2 position of the indazole ring. researchgate.net

The choice of methylating agent and reaction conditions plays a crucial role in directing the alkylation to the desired N1 position. For instance, the use of methyl iodide in the presence of a base can lead to a mixture of N1 and N2 isomers. researchgate.net However, thermodynamically controlled conditions often favor the formation of the N1-alkylated product. nih.gov A recent study has highlighted a scalable and highly selective N1-alkylation protocol for indazoles, which could be adapted for the synthesis of this compound. nih.govrsc.org

A representative, though not explicitly documented for this specific compound, synthetic scheme could be envisioned as follows:

Formation of a substituted nitrotoluene: Starting with an appropriately substituted toluene, nitration would introduce a nitro group, a key precursor for the indazole ring formation.

Side-chain functionalization: The methyl group of the nitrotoluene would then be functionalized to introduce the acetic acid side chain. This could be achieved through various methods, such as bromination followed by cyanation and subsequent hydrolysis.

Reductive cyclization: The nitro group is then reduced to an amino group, which can undergo intramolecular cyclization to form the indazole ring.

N-methylation: The final step would be the selective methylation of the indazole nitrogen at the N1 position using a suitable methylating agent and optimized reaction conditions to ensure high regioselectivity. researchgate.netnih.gov

| Step | Reaction | Key Reagents | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of nitro group |

| 2 | Side-chain bromination | NBS, radical initiator | Halogenation of the methyl group |

| 3 | Cyanation | NaCN | Introduction of a nitrile group |

| 4 | Hydrolysis | H₃O⁺ | Conversion of nitrile to carboxylic acid |

| 5 | Reduction of nitro group | SnCl₂, HCl | Formation of an amino group |

| 6 | Diazotization and Cyclization | NaNO₂, HCl | Formation of the indazole ring |

| 7 | N-methylation | CH₃I, Base | Introduction of the methyl group at N1 |

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from the laboratory to a large-scale industrial setting introduces a host of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key Scale-Up Considerations:

Heat Transfer and Temperature Control: Many of the synthetic steps, such as nitration and diazotization, are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective heat management through appropriate reactor design and cooling systems is critical to prevent runaway reactions and ensure product quality.

Mass Transfer: In heterogeneous reactions, such as those involving solid reagents or catalysts, efficient mixing is crucial to ensure adequate mass transfer. The choice of agitator design and mixing speed becomes critical to maintain consistent reaction rates and prevent localized "hot spots."

Reagent Handling and Addition: The safe handling and controlled addition of hazardous reagents like nitric acid, sulfuric acid, and cyanides are paramount. Automated dosing systems with precise control over addition rates are often employed in large-scale production to maintain optimal reaction conditions and minimize risks.

Solvent Selection and Recovery: The choice of solvents impacts reaction kinetics, product solubility, and downstream processing. On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.

Work-up and Product Isolation: The procedures for quenching reactions, extracting the product, and isolating it through crystallization or precipitation need to be optimized for large-scale operations. This includes minimizing the use of large volumes of extraction solvents and developing robust crystallization processes that consistently yield the desired polymorph with high purity.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks associated with the process, such as the formation of unstable intermediates (e.g., diazonium salts) or the handling of toxic reagents.

Process Analytical Technology (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. The implementation of PAT can significantly enhance the understanding and control of the synthesis of this compound.

Potential PAT Applications:

Real-time Monitoring of Reaction Kinetics: Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used for in-situ monitoring of the concentrations of reactants, intermediates, and products. This real-time data allows for a deeper understanding of the reaction kinetics and helps in identifying the reaction endpoint accurately, preventing the formation of impurities due to over-reaction.

Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) and Particle Video Measurement (PVM) can be employed to monitor the crystallization process in real-time. These tools provide information on particle size distribution and crystal morphology, which are critical quality attributes for the final product. This allows for precise control over the cooling profile and seeding strategy to achieve the desired crystal properties.

Control of Critical Process Parameters: PAT tools can be integrated with automated control systems to maintain critical process parameters within their desired ranges. For example, pH and temperature probes can provide continuous feedback to control the addition of reagents or adjust the heating/cooling jackets of the reactor.

Benefits of PAT Implementation:

Improved Process Understanding: Continuous monitoring provides a wealth of data that leads to a more profound understanding of the chemical process.

Enhanced Process Control: Real-time data enables tighter control over the manufacturing process, leading to more consistent product quality.

Reduced Waste and Costs: Better process control minimizes batch failures and rework, leading to reduced waste and lower manufacturing costs.

| PAT Tool | Parameter Monitored | Application in Synthesis |

| FTIR/Raman Spectroscopy | Reactant, Intermediate, and Product Concentrations | Real-time reaction monitoring, endpoint determination |

| Focused Beam Reflectance Measurement (FBRM) | Particle Size Distribution | Crystallization process monitoring and control |

| Particle Video Measurement (PVM) | Crystal Morphology | Understanding and controlling crystal habit |

| pH and Temperature Probes | pH and Temperature | Control of reaction conditions |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 1 Methyl 1h Indazole 4 Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

High-resolution one-dimensional NMR experiments are the cornerstone of structural elucidation, providing fundamental information on the number and types of protons and carbons, as well as their immediate chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methyl-1H-indazole-4-acetic acid is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the methylene (B1212753) protons of the acetic acid side chain, and the methyl protons attached to the nitrogen atom. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents and the heterocyclic ring system. For instance, the protons on the benzene (B151609) portion of the indazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the acetic acid group would likely resonate in the range of δ 3.5-4.5 ppm, while the N-methyl protons would appear as a sharp singlet further upfield, typically around δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing above δ 170 ppm. The aromatic carbons of the indazole ring would resonate in the range of δ 110-140 ppm. researchgate.net The methylene carbon of the acetic acid group and the N-methyl carbon would appear at higher field strengths.

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable insights into the electronic structure of nitrogen-containing heterocyles like indazole. acs.org The chemical shifts of the two nitrogen atoms in the pyrazole (B372694) ring would be distinct, reflecting their different bonding environments (a pyrrole-type and a pyridine-type nitrogen). This technique can be particularly useful for confirming the position of the methyl group on the indazole ring. vibgyorpublishers.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N-CH₃ | 3.9 - 4.1 (s) | 35 - 40 |

| CH₂-COOH | 3.7 - 3.9 (s) | 30 - 35 |

| COOH | 10.0 - 12.0 (br s) | 170 - 175 |

| Indazole-H3 | 7.8 - 8.0 (s) | 135 - 140 |

| Indazole-H5 | 7.3 - 7.5 (d) | 120 - 125 |

| Indazole-H6 | 7.1 - 7.3 (t) | 125 - 130 |

| Indazole-H7 | 7.5 - 7.7 (d) | 110 - 115 |

| Indazole-C3a | 140 - 145 | |

| Indazole-C7a | 120 - 125 |

Note: Predicted values are based on typical ranges for similar structures. Actual experimental values may vary.

2D NMR Correlation Spectroscopy (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for the definitive assignment of the structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would be used to definitively link each proton resonance to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, HMBC would show a correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring, confirming the N1-methylation. It would also show correlations between the methylene protons and the C4, C3a, and carbonyl carbons, confirming the attachment of the acetic acid group at the C4 position.

Solid-State NMR for Polymorphic Analysis (if applicable)

If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. Differences in the crystal packing and intermolecular interactions in various polymorphs would lead to distinct chemical shifts and line shapes in the ssNMR spectra, allowing for their identification and characterization.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.

For this compound, a likely fragmentation pathway would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da). Another characteristic fragmentation could be the loss of the methyl group (-CH₃, 15 Da). The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, further confirming its structure.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 191.08 [M+H]⁺ | 146.06 | 45 | [M+H - COOH]⁺ |

| 191.08 [M+H]⁺ | 132.07 | 59 | [M+H - CH₂COOH]⁺ |

| 191.08 [M+H]⁺ | 176.06 | 15 | [M+H - CH₃]⁺ |

Note: m/z values are based on monoisotopic masses.

By combining the detailed information from both advanced NMR and MS techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and biological properties.

Ion Mobility Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for separating and characterizing ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. mdpi.com This method provides an additional dimension of separation, making it invaluable for distinguishing between isomers and, crucially, for gaining insights into the conformational landscape of a molecule. mdpi.com

For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the acetic acid moiety to the indazole ring. This rotation can give rise to different stable conformers in the gas phase. In an IM-MS experiment, these different three-dimensional structures would present different average rotational cross-sections (collision cross-section, CCS) as they drift through a gas-filled cell under the influence of a weak electric field.

The process involves ionizing the molecule, typically using a soft ionization method like electrospray ionization (ESI), and then introducing the ion population into the ion mobility cell. Ions with a more compact structure will experience fewer collisions with the drift gas and thus travel faster, exhibiting a shorter drift time. Conversely, more extended conformers will have longer drift times. By plotting the intensity of ions as a function of both their drift time and m/z, a two-dimensional plot is generated. This allows for the separation of conformers that are isobaric (have the same mass). The experimental drift time can be converted into a CCS value (Ų), a key physical parameter that reflects the ion's shape and can be compared with theoretically calculated values for different modeled conformers to assign specific structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of specific bonds and functional groups. For this compound, several key absorptions are expected. The carboxylic acid functional group gives rise to two particularly prominent features: a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong, sharp carbonyl (C=O) stretching band between 1720-1680 cm⁻¹. masterorganicchemistry.comnist.gov The broadness of the O-H stretch is a hallmark of the hydrogen bonding that occurs in carboxylic acid dimers.

Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group and the methylene bridge will be observed just below 3000 cm⁻¹. mdpi.com Vibrations corresponding to the C=C and C=N bonds within the indazole ring structure typically appear in the 1620-1450 cm⁻¹ region. mdpi.com

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (dimer) | Broad, Strong |

| ~3100 | C-H stretch | Aromatic (Indazole ring) | Medium |

| ~2950 | C-H stretch | Aliphatic (Methyl, Methylene) | Medium |

| 1720 - 1680 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1620 - 1450 | C=C / C=N stretch | Aromatic Ring (Indazole) | Medium-Weak |

| ~1430 | O-H bend | Carboxylic Acid | Medium |

| ~1300 | C-O stretch | Carboxylic Acid | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals where they might be weak or absent in the IR spectrum.

For this compound, the symmetric stretching vibrations of the aromatic indazole ring are expected to be prominent in the Raman spectrum. The C=O stretch is also Raman active. In contrast, the O-H stretching vibration, which is overwhelmingly strong in the IR spectrum, tends to be weak in the Raman spectrum. This complementarity is a powerful tool for comprehensive structural analysis.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3060 | C-H stretch | Aromatic (Indazole ring) | Strong |

| ~2950 | C-H stretch | Aliphatic (Methyl, Methylene) | Medium |

| 1700 - 1650 | C=O stretch | Carboxylic Acid | Medium |

| 1620 - 1580 | Ring stretch | Aromatic Ring (Indazole) | Strong |

| ~1000 | Ring breathing | Aromatic Ring (Indazole) | Strong |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be calculated, which allows for the precise placement of each atom in the molecule and the unit cell.

For this compound, SCXRD would confirm the connectivity of the atoms, the planarity of the indazole ring, and the precise geometry of the acetic acid side chain. A crucial insight from SCXRD would be the elucidation of intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common and stabilizing motif for this functional group. This has been observed in the crystal structure of the closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid, where two molecules form inversion dimers via pairs of O—H⋯O hydrogen bonds. researchgate.net A similar arrangement is expected for the title compound.

Table 3: Predicted Single Crystal X-ray Diffraction Parameters for this compound (based on data for 1-Methyl-1H-indazole-3-carboxylic acid researchgate.net)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~7.5 |

| b (Å) | ~14.9 |

| c (Å) | ~14.9 |

| β (°) | ~93 |

| Volume (ų) | ~1670 |

| Z (molecules/unit cell) | 8 |

| Key Intermolecular Interaction | O—H⋯O hydrogen-bonded dimers |

Note: These values are predictive and based on the published data for a positional isomer. researchgate.net Actual values would require experimental determination.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. springernature.com Instead of a single crystal, a bulk sample is irradiated, and the X-rays are diffracted by the randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline solid. springernature.com For this compound, PXRD would be used for several purposes:

Phase Identification: To confirm that a synthesized bulk sample consists of the correct crystalline phase and is not an amorphous solid or a different polymorph.

Purity Analysis: To detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Comparison: The experimental powder pattern can be compared to a pattern calculated from the single-crystal X-ray diffraction data to confirm that the bulk material has the same crystal structure as the single crystal that was analyzed.

Chiroptical Spectroscopy (if applicable for derivatives)

Chiroptical spectroscopy is a specialized area of optical spectroscopy that investigates the differential interaction of chiral molecules with left and right circularly polarized light. For a molecule to be studied by these techniques, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore does not exhibit a chiroptical response. However, chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be highly applicable and informative for the analysis of its chiral derivatives.

Should a chiral center be introduced to this compound, for instance by substitution on the acetic acid side chain (e.g., forming a derivative like (R)- or (S)-2-(1-methyl-1H-indazol-4-yl)propanoic acid), the resulting enantiomers would be amenable to characterization by chiroptical techniques. These methods are invaluable for determining the absolute configuration and studying the conformational properties of chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption (ΔA) is plotted as a function of wavelength. A CD spectrum is only observed in regions where the molecule absorbs light, and the resulting signal can be positive or negative, providing detailed structural information. vlabs.ac.in

Detailed Research Findings:

While no specific CD spectroscopic data for derivatives of this compound are publicly available, the application of this technique to other chiral indazole derivatives has been successfully demonstrated. For example, a comprehensive structural analysis of several indazole-derived synthetic cannabinoids (such as AB-FUBINACA and ADB-FUBINACA) utilized electronic circular dichroism (ECD) in conjunction with Density Functional Theory (DFT) calculations. nih.gov This powerful combination allowed for the unambiguous determination of the absolute configuration of these chiral compounds. nih.gov The study showed that a very good agreement between the experimental and theoretically calculated spectra could be achieved, enabling a detailed interpretation of the ECD and UV spectra. nih.gov

This precedent underscores the potential of CD spectroscopy for the stereochemical elucidation of any chiral derivatives of this compound. By comparing the experimentally measured CD spectrum of a chiral derivative with the spectra predicted by quantum-chemical calculations for each possible enantiomer, one could confidently assign its absolute stereochemistry.

Hypothetical CD Data for a Chiral Derivative:

For a hypothetical chiral derivative of this compound, one would expect to observe Cotton effects in the CD spectrum corresponding to the electronic transitions of the indazole chromophore. The table below illustrates the kind of data that would be generated.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Corresponding Transition |

| ~220 | +15,000 | π → π |

| ~250 | -8,000 | π → π |

| ~290 | +5,000 | n → π* |

| Note: This table is illustrative and does not represent real experimental data. |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a substance varies with the wavelength of the light used. wikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength. vlabs.ac.in All chiral substances exhibit ORD. wikipedia.org The spectrum can present as a plain curve, showing a steady increase or decrease in rotation with decreasing wavelength, or as an anomalous curve that shows both peaks and troughs. vlabs.ac.in This anomalous behavior, known as the Cotton effect, occurs at wavelengths where the substance absorbs light and is directly related to the CD spectrum through the Kronig-Kramers transforms. vlabs.ac.inwikipedia.org

Detailed Research Findings:

Similar to CD spectroscopy, specific ORD data for derivatives of this compound are not found in the surveyed literature. However, the principles of ORD are broadly applicable to all chiral compounds. Historically, ORD was a primary method for determining the absolute configuration of molecules, particularly steroids and ketones, before the more widespread adoption of CD spectroscopy and X-ray crystallography. The sign of the Cotton effect (positive or negative) and its amplitude provide significant insight into the stereochemical environment around the chromophore. vlabs.ac.in

For a chiral derivative of this compound, the indazole ring acts as a chromophore. The interaction of this chromophore with the chiral center would produce a characteristic ORD curve. The shape and sign of the Cotton effect in this curve could be used to correlate the structure with known compounds or to support assignments made by other techniques like CD spectroscopy.

Hypothetical ORD Data for a Chiral Derivative:

The table below presents a hypothetical set of ORD data for a chiral derivative, illustrating a positive Cotton effect.

| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |

| 700 | +50 | Plain curve region |

| 589 (Na D-line) | +75 | Standard measurement |

| 320 | +5000 | Peak of Cotton effect |

| 295 | 0 | Crossover point |

| 270 | -3500 | Trough of Cotton effect |

| Note: This table is illustrative and does not represent real experimental data. |

Computational Chemistry and Theoretical Studies of 1 Methyl 1h Indazole 4 Acetic Acid

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For 1-Methyl-1H-indazole-4-acetic acid, an MD simulation could be used to study its conformational flexibility in different solvents, its interaction with water molecules, or its binding to a biological target like a protein. Studies on other indazole derivatives have used MD simulations to investigate their stability in the active sites of proteins, providing insights into their potential biological activity. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket. acs.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds |

| Integration Timestep | 1-2 femtoseconds |

Note: This table provides a general overview of parameters used in MD simulations.

Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve mapping its potential shapes, or conformers, and their relative energies. This exploration is typically achieved through computational methods such as molecular mechanics or quantum mechanics calculations.

The key rotatable bonds in this compound are around the acetic acid side chain. The rotation around the C4-CH₂ bond and the CH₂-COOH bond would define the conformational landscape. A systematic search or a stochastic method like Monte Carlo simulations would likely reveal several low-energy conformers. The relative population of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistical picture of the molecule's preferred shapes.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N1-C7a-C4-CH₂) (°) | Dihedral Angle (C4-CH₂-C=O) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~60 | ~120 | 0.00 |

| B | ~180 | ~0 | 1.5 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Solvation Effects and Solvent Interactions

The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, which is typically water. Solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuous medium), can be used to understand these effects.

These studies would likely show that the carboxylic acid group is the primary site for strong hydrogen bonding interactions with water molecules. The indazole ring, while more hydrophobic, also possesses nitrogen atoms that can act as hydrogen bond acceptors. Solvation would be expected to stabilize the more polar conformers of the molecule. The calculated solvation free energy would provide a quantitative measure of its solubility and partitioning behavior between different phases.

Flexibility and Dynamics of the Indazole-Acetic Acid Framework

Molecular dynamics (MD) simulations can provide a time-resolved view of the flexibility and dynamic behavior of the this compound framework. By simulating the motion of the atoms over time, MD can reveal how the molecule samples different conformations and how its structure fluctuates in solution.

An MD simulation of this molecule in a water box would likely demonstrate significant flexibility in the acetic acid side chain, with rapid transitions between different rotameric states. The indazole ring itself would be expected to be relatively rigid. Analysis of the trajectory from an MD simulation could provide information on intramolecular hydrogen bonding possibilities and the dynamic nature of solvent interactions.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This can provide hypotheses about the potential biological targets of a compound.

Identification of Putative Molecular Targets based on Structural Analogy

Given that some indazole derivatives exhibit anti-inflammatory or analgesic properties, it is plausible that this compound could interact with targets involved in pain and inflammation pathways. nih.govmdpi.com For instance, cyclooxygenase (COX) enzymes are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). Based on structural similarities to known COX inhibitors, these enzymes could be hypothesized as putative targets. Other potential targets could include various kinases or receptors where indazole is a known privileged scaffold.

Docking Studies with Hypothesized Receptors/Enzymes

Following the identification of putative targets, molecular docking simulations would be performed. In a hypothetical docking study of this compound into the active site of a COX enzyme, the carboxylic acid moiety would be expected to form key interactions. It would likely coordinate with key residues, such as a positively charged arginine, in the active site, mimicking the binding mode of other NSAIDs. The indazole ring would likely occupy a hydrophobic pocket within the enzyme's active site.

Table 2: Hypothetical Docking Results of this compound with a Putative Target

| Putative Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

Note: The data in this table is for illustrative purposes and not based on published research.

Binding Site Analysis and Interaction Hotspot Identification

A detailed analysis of the docked pose would reveal the specific interactions that contribute to the binding affinity. For instance, the methyl group on the indazole ring might form favorable van der Waals contacts in a specific sub-pocket of the binding site. The nitrogen atoms of the indazole ring could act as hydrogen bond acceptors with backbone amides of the protein. The identification of these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs in the future. The analysis would likely highlight the importance of both the polar interactions of the acetic acid group and the shape complementarity of the indazole core to the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical)

QSAR and pharmacophore modeling are cornerstones of computational drug design, used to predict the biological activity of compounds and identify the essential structural features for molecular recognition at a target receptor. nih.gov

Researchers have successfully developed robust 2D and 3D-QSAR models for various series of indazole derivatives to correlate their chemical structures with specific biological activities. These models are statistically validated and offer predictive power for designing new, more potent compounds.

For instance, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors have been performed using Field and Gaussian-based methods. nih.gov These models, validated through partial least square (PLS) analysis, provide a structural framework for designing new inhibitors by mapping steric and electrostatic fields. nih.gov Similarly, statistically significant 2D and 3D-QSAR models have been developed for indazole derivatives as inhibitors of the TTK protein kinase, a target in cancer therapy. researchgate.net One 3D-QSAR model built using the SWF kNN method showed a high internal cross-validation regression coefficient (q²) of 0.9132, indicating its reliability. researchgate.net

These studies consistently show that descriptors related to steric, electrostatic, and hydrophobic properties are critical in determining the biological activity of indazole compounds. researchgate.netresearchgate.net

Table 1: Examples of QSAR Models for Indazole Derivatives

| Target | QSAR Model Type | Key Statistical Parameters | Major Contributing Descriptors | Reference |

|---|---|---|---|---|

| HIF-1α Inhibitors | 3D-QSAR (Field and Gaussian-based) | Statistically validated by PLS | Steric and Electrostatic fields | nih.gov |

| TTK Inhibitors | 3D-QSAR (SWF kNN) | q² = 0.9132 | Electronic, Steric, and Hydrophobic descriptors | researchgate.net |

| Anti-inflammatory | 2D-QSAR | r² = 0.92, q² = 0.84 | Bromines Count, chi2, SA Hydrophilic Area | researchgate.net |

This table presents a selection of QSAR models developed for different biological targets, highlighting the common types of descriptors that influence the activity of indazole derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For indazole derivatives, several key pharmacophoric features have been identified across different studies.

A common pharmacophore model for 5-HT3 receptor antagonists, which include the indazole-based drug Granisetron, consists of an aromatic/heteroaromatic ring, a carbonyl-containing linker, and a basic center. wikipedia.org For HIF-1α inhibitors, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated, which can be used to design potent new molecules. nih.gov In the context of antibacterial chalcone-derived compounds, a four-point pharmacophore model was developed featuring two aromatic rings and two hydrogen bond acceptors. acs.org

Table 2: Common Pharmacophoric Features for Indazole-Related Scaffolds

| Feature | Description | Potential Role in Interaction | Reference |

|---|---|---|---|

| Aromatic Ring | The indazole core itself | π-π stacking, cation-π interactions with receptor residues | nih.govwikipedia.org |

| Hydrogen Bond Acceptor | Nitrogen atoms in the indazole ring, carbonyl oxygen of the acetic acid | Formation of hydrogen bonds with donor groups in the active site | acs.org |

| Hydrogen Bond Donor | OH group of the carboxylic acid | Formation of hydrogen bonds with acceptor groups in the active site | nih.gov |

| Hydrophobic Feature | Benzene (B151609) ring portion of the indazole | Interaction with hydrophobic pockets in the receptor | researchgate.net |

This table outlines the key chemical features typically identified in pharmacophore models of indazole-containing molecules and their roles in binding to biological targets.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and understanding reactivity. This knowledge is critical for optimizing synthetic routes and predicting potential chemical transformations.

The synthesis of N-substituted indazoles, such as this compound, often yields a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov Computational studies using Quantum Mechanics (QM) have been instrumental in understanding and predicting the regioselectivity of these alkylation reactions.

DFT (Density Functional Theory) calculations have been used to analyze the transition states (TS) for the N1 and N2 alkylation of indazole. One study estimated the activation energy for N1 alkylation to be 12.76 kcal/mol and for N2 alkylation to be 13.87 kcal/mol. wuxibiology.com This initial calculation, which contradicted experimental observations of N2 selectivity, led to a deeper investigation of the role of indazole tautomers (1H vs. 2H). wuxibiology.com Calculations revealed that the 1H-indazole tautomer is significantly more stable (by about 4.5 kcal/mol) than the 2H tautomer, which is a key factor influencing the reaction pathway. beilstein-journals.orgwuxibiology.com

Furthermore, analysis of the transition state geometries has revealed the importance of non-covalent interactions (NCI) in directing the regioselectivity of alkylation. wuxibiology.com For certain substrates, an NCI between the substituent and the incoming electrophile can lower the energy of one transition state over the other, thereby controlling the reaction outcome. wuxibiology.com

Table 3: Calculated Energy Barriers for Indazole Alkylation

| Substrate | Reaction | Calculated Activation Energy (kcal/mol) | Method | Finding | Reference |

|---|---|---|---|---|---|

| Indazole | N1-Alkylation | 12.76 | QM | Lower activation energy for N1 contradicts experiment, suggesting tautomer involvement | wuxibiology.com |

| Indazole | N2-Alkylation | 13.87 | QM | Higher activation energy than N1 path | wuxibiology.com |

This table summarizes computational findings on the energy barriers for the N-alkylation of indazole, a key step in the synthesis of compounds like this compound.

Beyond synthesis, computational methods provide insight into the potential reactivity of the indazole core. For example, the reaction of NH-indazoles with formaldehyde (B43269) in acidic solution has been studied both experimentally and theoretically. nih.gov Calculations at the B3LYP/6-311++G(d,p) level provided a strong basis for the experimental NMR observations, confirming the formation of N1-hydroxymethyl derivatives. nih.gov The mechanism involves the loss of water from a hemiaminal intermediate to form a nonaromatic 1-methylene-1H-indazol-1-ium cation. nih.gov

More recently, the mechanism of a photocatalytic C3-amidation of 2H-indazoles was investigated. acs.org The proposed mechanism, supported by experimental studies, involves a single electron transfer (SET) from an excited-state photocatalyst to an N-aminopyridinium salt, generating an amidyl radical. This radical then adds regioselectively to the C3 position of the indazole. acs.org DFT calculations have also been used to reveal that other reactions, such as certain iodine-mediated syntheses of 2H-indazoles, proceed through a radical chain mechanism. nih.gov

These studies demonstrate how computational chemistry can predict the reactivity of the indazole ring system in this compound towards various reagents and under different reaction conditions.

Chemical Reactivity and Derivatization Strategies of 1 Methyl 1h Indazole 4 Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several common transformations, including esterification, amide formation, reduction, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid group of 1-Methyl-1H-indazole-4-acetic acid to an ester can be achieved through various methods. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration leads to the formation of the ester.

Alternative methods for esterification that proceed under milder conditions have also been developed. For instance, the use of coupling reagents can facilitate ester formation. One such example involves the use of a benzyne (B1209423) intermediate, which allows for the esterification of carboxylic acids with alcohols under mild conditions. organic-chemistry.org Another approach utilizes a polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate for the rapid synthesis of methyl esters. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 2-(1-methyl-1H-indazol-4-yl)acetate |

| This compound | Ethanol | TsOH | Ethyl 2-(1-methyl-1H-indazol-4-yl)acetate |

| This compound | Isopropanol | Benzyne | Isopropyl 2-(1-methyl-1H-indazol-4-yl)acetate |

Amide Formation

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as it is generally unreactive towards amines under neutral conditions. numberanalytics.com

One common method for amide formation involves the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by an amine to form the corresponding amide with high yields. numberanalytics.comfishersci.co.uk The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling reaction. fishersci.co.uk

Another approach is to convert the carboxylic acid to a more reactive derivative, such as an acid chloride. The acid chloride can then react with an amine, often in the presence of a base like triethylamine (B128534) or pyridine, to yield the amide. numberanalytics.com This is known as the Schotten-Baumann reaction. fishersci.co.uk

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Function |

|---|---|---|

| Carbodiimides | DCC, EDC | Activate carboxylic acids to form O-acylisourea intermediates |

| Additives | HOBt, HATU | Improve coupling efficiency and reduce side reactions |

| Acid Halogenating Agents | Thionyl chloride, Oxalyl chloride | Convert carboxylic acids to more reactive acid chlorides |

Reduction to Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org

More recently, catalytic methods using less hazardous and more environmentally friendly reagents have been developed. For example, the use of manganese(I) catalysts with silanes like phenylsilane (B129415) (PhSiH₃) has been shown to effectively reduce carboxylic acids to alcohols under mild conditions. nih.gov Another method involves the in situ formation of a hydroxybenzotriazole (B1436442) ester followed by reduction with sodium borohydride. organic-chemistry.org Biocatalytic approaches have also been explored, where certain microorganisms can convert carboxylic acids to their corresponding alcohols. nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl-substituted acetic acids like this compound is not a spontaneous process and typically requires specific reagents or conditions.

One strategy involves oxidative decarboxylation. For instance, a copper-catalyzed aerobic oxidative decarboxylation can convert phenylacetic acids to aromatic carbonyl compounds. organic-chemistry.org Another method utilizes visible-light-induced photocatalysis for the decarboxylative oxidation of carboxylic acids using molecular oxygen as a green oxidant. organic-chemistry.org

Reactivity of the Indazole Core

The indazole ring system is an aromatic heterocycle and can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is influenced by the existing substituents on the ring.

Electrophilic Aromatic Substitution (EAS) Reactions

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (a sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The substituents already present on the benzene (B151609) ring of the indazole core influence the rate and regioselectivity of the EAS reaction. scielo.org.mx The N-methyl group and the acetic acid side chain will direct incoming electrophiles to specific positions on the aromatic ring. For example, nitration, halogenation, and sulfonation are common EAS reactions that could potentially be applied to the indazole core of this compound, although the specific outcomes would depend on the reaction conditions and the directing effects of the existing substituents. masterorganicchemistry.com For instance, the nitration of toluene (B28343) (methylbenzene) proceeds much faster than that of benzene, indicating that the methyl group activates the ring towards electrophilic attack. scielo.org.mx

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (nitronium ion) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ (acylium ion) |

Nucleophilic Substitution at Indazole Ring Positions

The electron-rich nature of the indazole ring makes it inherently resistant to direct nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a good leaving group (e.g., a halide) and strong activation by one or more powerful electron-withdrawing groups on the ring. nih.gov

Therefore, derivatization of this compound via nucleophilic substitution would be a multi-step process. First, the indazole ring would need to be halogenated, for instance, at the C7 position as described above. If an additional, strong electron-withdrawing group (like a nitro group) were also present on the ring, the resulting halo-indazole could potentially undergo SNAr reactions with various nucleophiles (e.g., amines, alkoxides).

Metalation and Cross-Coupling Reactions at the Indazole Core

A highly effective and versatile strategy for the derivatization of the indazole core involves metalation followed by cross-coupling reactions. This approach typically begins with the halogenation of the indazole ring, creating a substrate for transition-metal-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose. nih.govresearchgate.netrsc.org For example, a 7-bromo-1-methyl-1H-indazole-4-acetic acid intermediate could be coupled with a wide range of aryl or heteroaryl boronic acids. These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. nih.govresearchgate.netrsc.org This methodology allows for the introduction of diverse molecular fragments at the C7 position, providing a powerful tool for building molecular complexity. Studies on related 7-bromo-4-substituted-1H-indazoles have shown that these couplings proceed in moderate to good yields with various boronic acids, tolerating both electron-donating and electron-withdrawing groups. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on related bromo-indazole scaffolds.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | 60-90 | researchgate.net |

| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 55-85 | nih.gov |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | Traces to Low | nih.gov |

| Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | 70-91 | rsc.org |

N-Methyl Reactivity and Stability

Oxidation Studies at the N-Methyl Group

Oxidation can occur at either the ring nitrogen atoms or the N-methyl group. The formation of 1H-indazole N-oxides through electrochemical methods has been reported, which can then be used for further C-H functionalization. nih.gov While this applies to the ring nitrogen, oxidation of the N-methyl group itself is also a possibility.

Oxidative enzymes like cytochrome P450 are known to catalyze the demethylation of N-methyl groups by first hydroxylating the methyl group to form a hydroxymethyl intermediate, which is unstable and can eliminate formaldehyde (B43269). wikipedia.org Chemical oxidation could potentially lead to the formation of a 1-formyl-1H-indazole or 1-hydroxymethyl-1H-indazole derivative. These transformations would represent alternative pathways for the functionalization or deprotection of the N1 position. However, specific studies detailing the controlled oxidation of the N-methyl group on this compound have not been found in the literature.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of this compound is a key process in medicinal chemistry to explore and optimize its biological activity. This involves systematically modifying the molecule's structure to understand how these changes affect its interaction with biological targets. The following sections detail common strategies employed for this purpose.

Bioisosteric Replacements of the Carboxylic Acid

The carboxylic acid group is a crucial pharmacophoric element, often responsible for key interactions with biological targets. However, it can also present challenges such as poor permeability and potential metabolic liabilities. nih.gov Bioisosteric replacement, the substitution of the carboxylic acid with other functional groups that mimic its physicochemical properties, is a widely used strategy to address these issues. nih.govdrughunter.com